molecular formula C15H11NO6 B14444401 4-Nitrophenyl 2-(acetyloxy)benzoate CAS No. 77008-82-3

4-Nitrophenyl 2-(acetyloxy)benzoate

Cat. No.: B14444401
CAS No.: 77008-82-3
M. Wt: 301.25 g/mol
InChI Key: BJIYGDVIWZYKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl 2-(acetyloxy)benzoate is an organic compound that features a nitrophenyl group and an acetyloxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-(acetyloxy)benzoate typically involves the esterification of 4-nitrophenol with 2-(acetyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-(acetyloxy)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 2-(acetyloxy)benzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products

    Hydrolysis: 4-nitrophenol and 2-(acetyloxy)benzoic acid.

    Reduction: 4-aminophenyl 2-(acetyloxy)benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl 2-(acetyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in enzyme assays to study esterases and other hydrolytic enzymes.

    Medicine: Investigated for its potential as a prodrug, where the ester bond is hydrolyzed in vivo to release active pharmaceutical ingredients.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-(acetyloxy)benzoate primarily involves the hydrolysis of the ester bond. In biological systems, this hydrolysis is often catalyzed by esterases, leading to the release of 4-nitrophenol and 2-(acetyloxy)benzoic acid. The released 4-nitrophenol can further undergo metabolic transformations.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl acetate: Similar in structure but lacks the benzoate moiety.

    4-Nitrophenyl benzoate: Similar but without the acetyloxy group.

    4-Nitrophenyl 2-(hydroxy)benzoate: Similar but with a hydroxyl group instead of an acetyloxy group.

Properties

CAS No.

77008-82-3

Molecular Formula

C15H11NO6

Molecular Weight

301.25 g/mol

IUPAC Name

(4-nitrophenyl) 2-acetyloxybenzoate

InChI

InChI=1S/C15H11NO6/c1-10(17)21-14-5-3-2-4-13(14)15(18)22-12-8-6-11(7-9-12)16(19)20/h2-9H,1H3

InChI Key

BJIYGDVIWZYKMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.